molecular formula C16H18O7 B12276771 (3,5-Diacetyloxyoxolan-2-yl)methyl benzoate

(3,5-Diacetyloxyoxolan-2-yl)methyl benzoate

Cat. No.: B12276771
M. Wt: 322.31 g/mol
InChI Key: PJJGFSKWWGKIMN-UHFFFAOYSA-N
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Description

(3,5-Diacetyloxyoxolan-2-yl)methyl benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a substituted oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Diacetyloxyoxolan-2-yl)methyl benzoate typically involves the esterification of (3,5-Diacetyloxyoxolan-2-yl)methanol with benzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3,5-Diacetyloxyoxolan-2-yl)methyl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the benzoate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used under basic conditions.

Major Products

    Oxidation: Benzoic acid and (3,5-Diacetyloxyoxolan-2-yl)methanol.

    Reduction: (3,5-Diacetyloxyoxolan-2-yl)methanol.

    Substitution: Various substituted oxolane derivatives depending on the nucleophile used.

Scientific Research Applications

(3,5-Diacetyloxyoxolan-2-yl)methyl benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (3,5-Diacetyloxyoxolan-2-yl)methyl benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active oxolane and benzoate moieties, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: Similar ester structure but lacks the substituted oxolane ring.

    Ethyl benzoate: Another ester with a different alkyl group.

    (3,5-Dihydroxyoxolan-2-yl)methyl benzoate: Similar structure but with hydroxyl groups instead of acetyl groups.

Uniqueness

(3,5-Diacetyloxyoxolan-2-yl)methyl benzoate is unique due to the presence of both acetyl and benzoate groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C16H18O7

Molecular Weight

322.31 g/mol

IUPAC Name

(3,5-diacetyloxyoxolan-2-yl)methyl benzoate

InChI

InChI=1S/C16H18O7/c1-10(17)21-13-8-15(22-11(2)18)23-14(13)9-20-16(19)12-6-4-3-5-7-12/h3-7,13-15H,8-9H2,1-2H3

InChI Key

PJJGFSKWWGKIMN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CC(OC1COC(=O)C2=CC=CC=C2)OC(=O)C

Origin of Product

United States

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